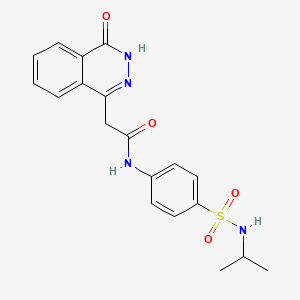
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and phthalazinones These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the sulfonamide and phthalazinone intermediates, followed by their coupling to form the final product. Common synthetic routes may include:
Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with isopropylamine under acidic or basic conditions to form N-isopropylsulfamoyl-4-aminobenzene.
Formation of the Phthalazinone Intermediate: This step involves the cyclization of a suitable precursor, such as 2-hydrazinobenzoic acid, to form the phthalazinone ring system.
Coupling Reaction: The final step involves the coupling of the sulfonamide and phthalazinone intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions at the sulfonamide or phthalazinone moieties, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups in the phthalazinone ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides and phthalazinones have shown efficacy, such as bacterial infections, cancer, and inflammatory diseases.
Biological Studies: The compound may be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide and phthalazinone interactions.
Industrial Applications: The compound may be explored for its potential use in industrial processes, such as catalysis, material science, and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in key biological processes, such as dihydropteroate synthase (DHPS) in bacterial folate synthesis.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function, and potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide include other sulfonamides and phthalazinones, such as:
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Phthalazinone Derivatives: Compounds with similar phthalazinone structures, investigated for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combined sulfonamide and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds in these classes.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12(2)23-28(26,27)14-9-7-13(8-10-14)20-18(24)11-17-15-5-3-4-6-16(15)19(25)22-21-17/h3-10,12,23H,11H2,1-2H3,(H,20,24)(H,22,25) |
InChI Key |
GEPLHYQNKBDVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
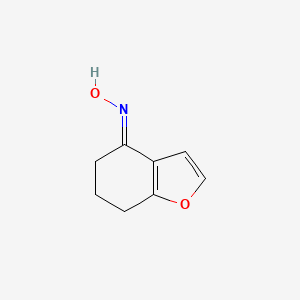
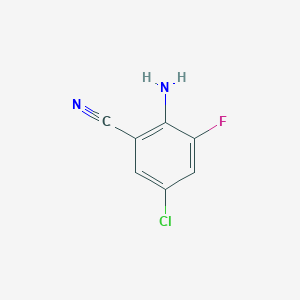
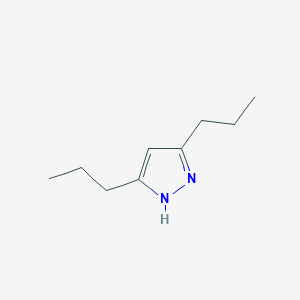
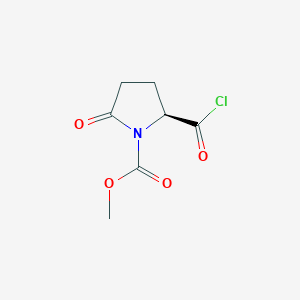

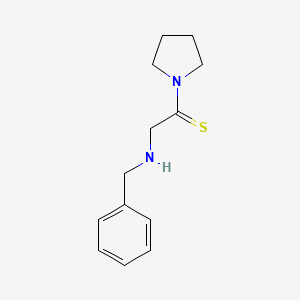
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)


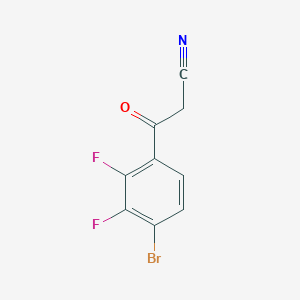
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
